![molecular formula C17H16N4O3S B2478113 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 316360-13-1](/img/structure/B2478113.png)
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the linear formula C30H30N8O4S2. Its molecular weight is 630.753 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
High-Performance Thin-Layer Chromatography for Linagliptin Analysis
Linagliptin, a compound with a similar purine base structure, has been analyzed using high-performance thin-layer chromatography (HPTLC) to determine its presence in tablet dosage forms. This method was developed to be specific, sensitive, and suitable for the stability-indicating assay of linagliptin, highlighting the applicability of HPTLC in analyzing purine derivatives in pharmaceuticals (Rode & Tajne, 2021).
Tautomerism in Nucleic Acid Bases
Research on the tautomeric equilibria of purine and pyrimidine bases provides insights into the molecular interactions and stability of purine derivatives. Such studies are crucial for understanding DNA and RNA structures and functions, offering a foundational perspective on the chemical behavior of purine derivatives in biological systems (Person et al., 1989).
Bioactive Nucleobases and Nucleosides
The significance of furan and thiophene substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides demonstrates the broad spectrum of bioactivity these modifications can introduce. This includes antiviral, antitumor, and antimycobacterial activities, emphasizing the role of purine modifications in developing therapeutic agents (Ostrowski, 2022).
Organosulfur Phytochemicals
Research on sulfur-containing phytochemicals, such as glucosinolates found in Brassica vegetables, reveals their potential anticarcinogenic properties. These studies underscore the importance of sulfur-containing compounds in purine derivatives for their health benefits and therapeutic potentials (Stoewsand, 1995).
Purine-utilizing Enzymes Inhibitors
A comprehensive review covering the advances in medicinal activities exhibited by heterocycles as purine-utilizing enzyme inhibitors outlines their role in treating diseases such as malaria, cancer, and autoimmune disorders. This highlights the therapeutic relevance of purine derivatives in targeting specific enzymes within biological pathways (Chauhan & Kumar, 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-3-9-21-13-14(20(2)16(24)19-15(13)23)18-17(21)25-10-12(22)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOETZHCDGIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

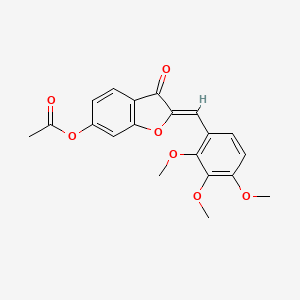
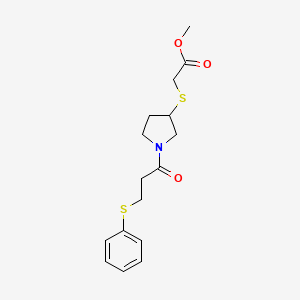
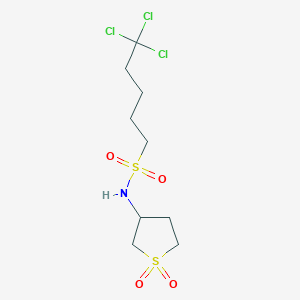
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)
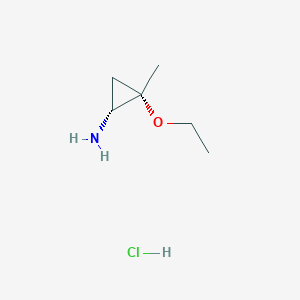
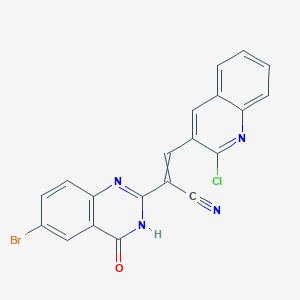
![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
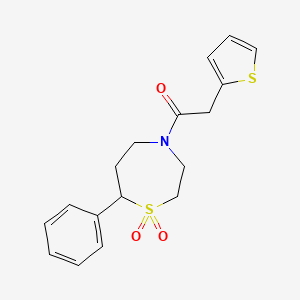
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)
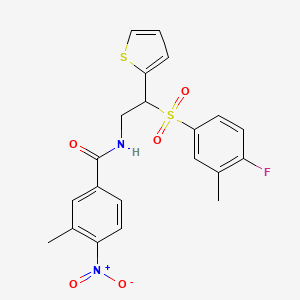
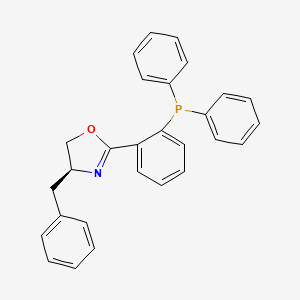
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)